molecular formula C8H12N4O B116175 3-piperazin-1-yl-1H-pyridazin-6-one CAS No. 145276-53-5

3-piperazin-1-yl-1H-pyridazin-6-one

Cat. No. B116175
M. Wt: 180.21 g/mol
InChI Key: YRRIGGVZFKFXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-piperazin-1-yl-1H-pyridazin-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This heterocyclic compound has a unique structure and properties that make it an attractive target for medicinal chemists. In

Scientific Research Applications

3-piperazin-1-yl-1H-pyridazin-6-one has been studied extensively in the field of medicinal chemistry due to its potential as a scaffold for drug development. It has been shown to have activity against a range of targets including kinases, phosphodiesterases, and G protein-coupled receptors. Additionally, it has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism Of Action

The mechanism of action of 3-piperazin-1-yl-1H-pyridazin-6-one is dependent on the specific target it is interacting with. For example, it has been shown to inhibit the activity of certain kinases by binding to the ATP-binding site. It has also been shown to act as a phosphodiesterase inhibitor by blocking the hydrolysis of cyclic nucleotides. The exact mechanism of action for each target is still being investigated.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-piperazin-1-yl-1H-pyridazin-6-one are also dependent on the specific target it is interacting with. For example, it has been shown to induce apoptosis in cancer cells by inhibiting certain kinases involved in cell survival pathways. It has also been shown to improve cognitive function in animal models of Alzheimer's disease by increasing levels of cyclic nucleotides in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using 3-piperazin-1-yl-1H-pyridazin-6-one in lab experiments is its versatility. It can be easily modified to target different enzymes or receptors, making it a valuable scaffold for drug development. Additionally, it has been shown to have good pharmacokinetic properties, meaning it is well-absorbed and distributed in the body.
One limitation of using 3-piperazin-1-yl-1H-pyridazin-6-one in lab experiments is its potential toxicity. Like many other drugs, it can have off-target effects that may lead to unwanted side effects. Additionally, its synthesis can be challenging and time-consuming, which may limit its use in high-throughput screening assays.

Future Directions

There are several future directions for the study of 3-piperazin-1-yl-1H-pyridazin-6-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it may be investigated for its potential as an anti-cancer agent or as a treatment for other diseases such as diabetes or cardiovascular disease. Further research is also needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for use in humans.
In conclusion, 3-piperazin-1-yl-1H-pyridazin-6-one is a versatile and promising scaffold for drug development. Its unique structure and properties make it an attractive target for medicinal chemists, and its potential applications in the treatment of various diseases make it an important area of research. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for use in humans.

Synthesis Methods

The synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one is typically achieved through the reaction of 2-cyanopyridine with piperazine in the presence of a base such as sodium hydroxide. The resulting product is then isolated and purified using various techniques such as column chromatography or recrystallization.

properties

IUPAC Name

3-piperazin-1-yl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c13-8-2-1-7(10-11-8)12-5-3-9-4-6-12/h1-2,9H,3-6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRIGGVZFKFXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408525
Record name 3(2H)-Pyridazinone,6-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-piperazin-1-yl-1H-pyridazin-6-one

CAS RN

145276-53-5
Record name 3(2H)-Pyridazinone,6-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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